N-Ethyl-p-toluidine
Overview
Description
N-Ethyl-p-toluidine, also known as N-ethyl-4-methylaniline, is an organic compound with the molecular formula C9H13N. It is an aromatic amine and a derivative of p-toluidine, where the amino group is substituted with an ethyl group. This compound is typically a light yellow to orange liquid with a characteristic aromatic odor .
Mechanism of Action
C9H13NC_9H_{13}NC9H13N
. This article will cover the mechanism of action of N-Ethyl-p-toluidine, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
The mode of action of this compound is not well-understood at this time. As an aromatic amine, it has the potential to participate in a variety of chemical reactions. Amines are known to neutralize acids to form salts and water in exothermic reactions . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is known to be insoluble in water . This property could influence its distribution and action in aqueous environments. Additionally, it is light-sensitive , which could affect its stability and efficacy under certain light conditions.
Biochemical Analysis
Biochemical Properties
N-Ethyl-p-toluidine plays a significant role in biochemical reactions due to its basic nature. As an aromatic amine, it can neutralize acids to form salts and water, which are exothermic reactions . This compound interacts with various enzymes and proteins, particularly those involved in detoxification processes. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, proteins, and lipids, leading to the formation of adducts that can disrupt normal cellular functions . This compound can also inhibit or activate enzymes involved in various metabolic pathways. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism and increased toxicity . Furthermore, this compound can induce changes in gene expression by affecting transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular macromolecules . Additionally, chronic exposure can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and antioxidant defenses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and transient changes in gene expression . At high doses, this compound can cause significant toxicity, including liver damage, hematologic toxicity, and carcinogenic effects . Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules . These intermediates can undergo further metabolism to form more stable products that are excreted from the body . The compound can also affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in various pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can lead to localized toxicity .
Subcellular Localization
This compound is primarily localized in the cytoplasm and mitochondria of cells . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can influence its activity and function, as it can interact with various biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-p-toluidine can be synthesized through the alkylation of p-toluidine with ethyl halides. The reaction typically involves the use of an inert atmosphere to prevent oxidation and is carried out under reflux conditions. The general reaction is as follows:
p-Toluidine+Ethyl Halide→this compound+Hydrogen Halide
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of p-toluidine with ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then purified through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone imines. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Quinone imines.
Reduction: this compound derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N-Ethyl-p-toluidine has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: this compound derivatives are explored for their potential pharmacological properties.
Industry: It serves as an antioxidant in rubber and plastic manufacturing, preventing oxidative degradation.
Comparison with Similar Compounds
N-Ethyl-p-toluidine can be compared with other similar compounds such as:
p-Toluidine: The parent compound, which lacks the ethyl substitution.
N-Methyl-p-toluidine: Similar structure but with a methyl group instead of an ethyl group.
N-Propyl-p-toluidine: Contains a propyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity, solubility, and applications in various fields .
Properties
IUPAC Name |
N-ethyl-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASABFUMCBTXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Record name | N-ETHYL-P-TOLUIDINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060754 | |
Record name | Benzenamine, N-ethyl-4-methyl- | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion. | |
Record name | N-ETHYL-P-TOLUIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/3453 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
622-57-1, 73268-91-4 | |
Record name | N-ETHYL-P-TOLUIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3453 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Ethyl-4-methylaniline | |
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Record name | N-Ethyl-p-toluidine | |
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Record name | Propanedinitrile, 2-((4-(ethyl(phenylmethyl)amino)phenyl)methylene)- | |
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Record name | N-Ethyl-p-toluidine | |
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Record name | Benzenamine, N-ethyl-4-methyl- | |
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Record name | Benzenamine, N-ethyl-4-methyl- | |
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Record name | N-ethyl-p-toluidine | |
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Record name | N-ETHYL-P-TOLUIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Ethyl-p-toluidine be metabolized to form amides like some secondary aromatic amines?
A1: Research suggests that this compound, being a tertiary amine, does not produce amide metabolites like benzamides or acetamides []. While secondary aromatic amines can form amides via nitrone intermediates and oxaziridine rearrangement, this pathway doesn't apply to this compound. Studies show that it primarily undergoes debenzylation and de-ethylation, yielding secondary amines and potentially phenolic or hydroxymethyl metabolites [].
Q2: What is the role of this compound in oxidative dealkylation reactions?
A2: this compound, particularly when substituted at the para position, participates in oxidative dealkylation reactions in the presence of catalysts like cobalt(II) or copper(I) chloride and oxygen []. These reactions, using acetic anhydride, primarily produce N-methylacetanilides and N-methylformanilides. Interestingly, the reactivity of the N-substituent in these reactions depends on the specific catalyst used []. For instance, with cobalt chloride, the reactivity order is allyl > benzyl > methyl > ethyl, whereas with copper chloride, it's benzyl > allyl > methyl > ethyl [].
Q3: How effective is this compound as an antiknock agent compared to other aromatic amines?
A3: While not as effective as p-toluidine or p-tert-butylaniline, this compound does show some potential as an antiknock agent for aviation gasoline []. Research using a CFR (F-4) engine demonstrated that a 2% addition of this compound to AN-F-28 aviation gasoline resulted in a moderate improvement in knock-limited power compared to the base fuel [].
Q4: Are there analytical methods to detect this compound as a potential impurity in pharmaceuticals?
A4: Yes, gas chromatography has been successfully employed to determine this compound as a potential genotoxic impurity in active pharmaceutical ingredients like Crotamiton []. This method is particularly relevant as regulatory bodies are increasingly focusing on controlling these impurities, setting very low limits that require sensitive analytical techniques [].
Q5: How does the chirality of this compound derivatives impact their reactivity?
A5: Studies investigating the thermal sigmatropic rearrangement of optically active this compound oxide derivatives have revealed that chirality transfer from the tetracoordinated nitrogen to the carbon atom is possible []. This transfer was observed in the formation of (+)-O-1-methylprop-2-enyl-N-ethyl-p-tolylhydroxylamine from (+)-N-trans-but-2-enyl-N-ethyl-p-toluidine oxide, demonstrating the influence of chirality on the reaction pathway and product stereochemistry [].
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